molecular formula C18H19N3O3S2 B11028361 N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

Cat. No.: B11028361
M. Wt: 389.5 g/mol
InChI Key: CJLSQVMITGXVSB-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core fused with a thiophene ring, substituted at position 4 with a hydroxyl group and at position 6 with an isopropyl moiety. A methyl-sulfanyl acetamide linker bridges the thienopyrimidine core to a 4-hydroxyphenyl group. The hydroxyl and isopropyl substituents enhance hydrophilicity and steric bulk, respectively, while the thienopyrimidine scaffold contributes to π-π stacking interactions, a feature critical in receptor binding or crystal packing .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-10(2)14-7-13-17(24)20-15(21-18(13)26-14)8-25-9-16(23)19-11-3-5-12(22)6-4-11/h3-7,10,22H,8-9H2,1-2H3,(H,19,23)(H,20,21,24)

InChI Key

CJLSQVMITGXVSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Biological Activity

N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thienopyrimidine moiety, which is known for diverse biological activities. The molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molecular weight of approximately 306.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
  • Antioxidant Properties : The presence of the hydroxyphenyl group contributes to its antioxidant capabilities, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF71.88CDK inhibition
HCT1160.39DNA binding
HepG24.20Apoptosis induction

Case Studies

  • Study on MCF7 Cells : A study demonstrated that the compound induced apoptosis in MCF7 breast cancer cells with an IC50 value of 1.88 µM, indicating strong anticancer potential through CDK inhibition .
  • HCT116 Colon Cancer Study : In another study involving HCT116 colon cancer cells, the compound showed an IC50 of 0.39 µM, suggesting effective DNA interaction and subsequent cell cycle arrest .
  • HepG2 Liver Cancer Study : The compound was also tested against HepG2 liver cancer cells, where it exhibited an IC50 of 4.20 µM, highlighting its potential as a therapeutic agent in liver cancer treatment .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound not only inhibits tumor growth but also exhibits low toxicity in normal cell lines, making it a promising candidate for further development.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structural analogs vary in substituents, linker groups, and core heterocycles. Below is a comparative analysis based on crystallographic and synthetic data from the literature:

Compound Name Core Structure Substituents (Thieno[2,3-d]pyrimidine Positions) Linker Group Phenyl Group Key Differences
Target Compound Thieno[2,3-d]pyrimidine 4-OH, 6-isopropyl Sulfanyl acetamide 4-hydroxyphenyl Reference compound
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thieno[2,3-d]pyrimidine 2-methyl, 6-phenyl, 4-S Sulfanyl acetamide 4-chlorophenyl Chlorophenyl group increases lipophilicity; methyl and phenyl substituents reduce polarity.
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine (non-fused) 4-NH2, 6-NH2 Sulfanyl acetamide 4-chlorophenyl Non-fused pyrimidine reduces planarity; amino groups enhance hydrogen bonding.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine (non-fused) 5-hydroxymethyl, 6-isopropyl Methanesulfonamide 4-fluorophenyl Fluorophenyl enhances electronegativity; sulfonamide linker alters solubility.

Physicochemical and Functional Implications

Hydrophilicity vs. Lipophilicity: The target compound’s 4-hydroxyphenyl and 4-OH groups improve aqueous solubility compared to the chloro- and fluorophenyl analogs .

Electronic Effects :

  • Chloro- and fluorophenyl groups in analogs introduce electron-withdrawing effects, which may alter reactivity or binding affinity compared to the target’s electron-donating hydroxyl group.

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